molecular formula C12H17NO B13254791 2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol

2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol

Cat. No.: B13254791
M. Wt: 191.27 g/mol
InChI Key: JHVOJQFVWXPMGZ-UHFFFAOYSA-N
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Description

2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is an organic compound that features an indene moiety linked to a propanol group via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate amine and a propanol derivative. One common method involves the reductive amination of 2,3-dihydro-1H-indene with 1-amino-2-propanol under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethanol
  • 2-[(2,3-dihydro-1H-inden-1-yl)amino]butanol
  • 2-[(2,3-dihydro-1H-inden-1-yl)amino]pentanol

Uniqueness

2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the indene moiety and the propanol group allows for a range of interactions and reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol

InChI

InChI=1S/C12H17NO/c1-9(8-14)13-12-7-6-10-4-2-3-5-11(10)12/h2-5,9,12-14H,6-8H2,1H3

InChI Key

JHVOJQFVWXPMGZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CCC2=CC=CC=C12

Origin of Product

United States

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